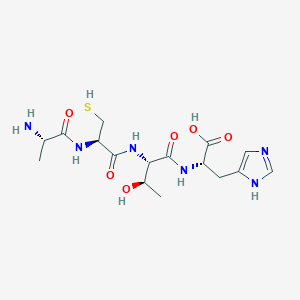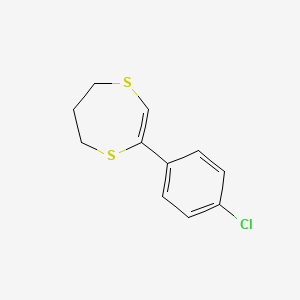
5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is a chemical compound that belongs to the class of dithiepins These compounds are characterized by a seven-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Dithiols: Using dithiols and appropriate halogenated compounds under basic conditions.
Sulfur Insertion: Inserting sulfur atoms into pre-formed carbon rings using sulfurizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atoms to thiols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying sulfur-containing compounds’ biological activities.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane: Another sulfur-containing compound with a six-membered ring.
Thianthrene: A sulfur-containing compound with a different ring structure.
Dibenzothiophene: A sulfur-containing compound with a fused ring system.
Uniqueness
“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is unique due to its seven-membered ring structure and the presence of a 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfur-containing compounds.
Properties
CAS No. |
861838-89-3 |
|---|---|
Molecular Formula |
C11H11ClS2 |
Molecular Weight |
242.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C11H11ClS2/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,8H,1,6-7H2 |
InChI Key |
JHBIKXWZWWVVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(SC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
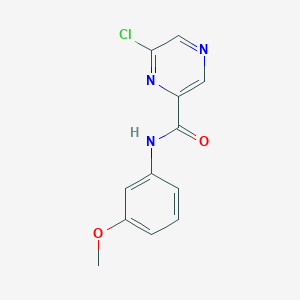
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)


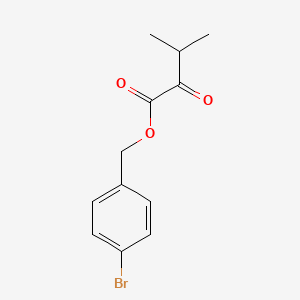
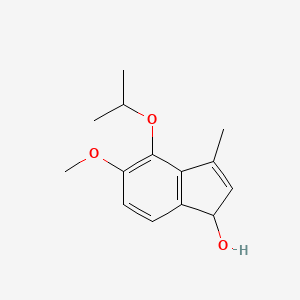
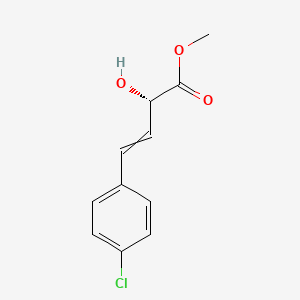
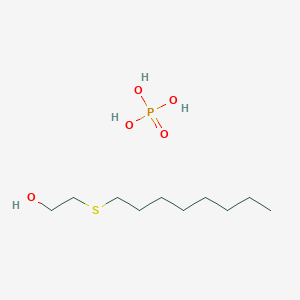
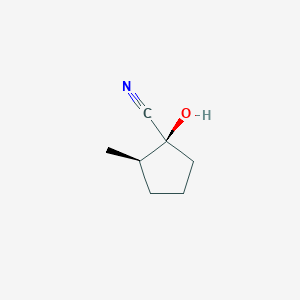
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

